molecular formula C12H24N2O2 B6230382 tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate CAS No. 2273889-52-2

tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate

Cat. No.: B6230382
CAS No.: 2273889-52-2
M. Wt: 228.33 g/mol
InChI Key: IHHDRBXQECMVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-dimethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
  • tert-Butyl N-(4-methyl-4-piperidyl)carbamate
  • tert-Butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate

Uniqueness

tert-Butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where precise molecular interactions are crucial.

Properties

CAS No.

2273889-52-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)8-14-9/h9,14H,6-8H2,1-5H3,(H,13,15)

InChI Key

IHHDRBXQECMVER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)CNC(=O)OC(C)(C)C)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.